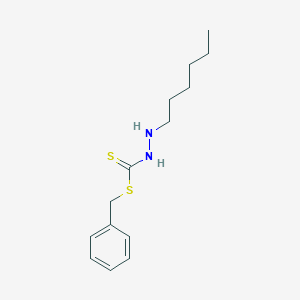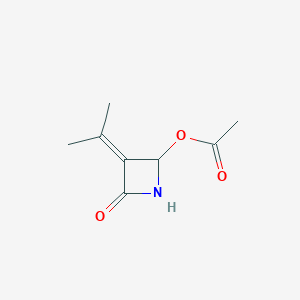
(4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate is a heterocyclic compound that features an azetidine ring, which is a four-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted azetidine derivatives.
Applications De Recherche Scientifique
(4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor by acylating the active site of enzymes, thereby blocking their activity . The pathways involved in these interactions are still under investigation, but they likely include key enzymatic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2,4-diones (4-oxo-β-lactams): These compounds share a similar azetidine ring structure and are used as scaffolds for designing enzyme inhibitors.
Methyl 2-(oxetan-3-ylidene)acetate: Another heterocyclic compound with a similar synthetic route and applications.
Uniqueness
(4-Oxo-3-propan-2-ylideneazetidin-2-yl) acetate is unique due to its specific structural features, which include the azetidine ring and the acetate group
Propriétés
Numéro CAS |
94492-87-2 |
|---|---|
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(4-oxo-3-propan-2-ylideneazetidin-2-yl) acetate |
InChI |
InChI=1S/C8H11NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h8H,1-3H3,(H,9,11) |
Clé InChI |
LKLBZJVALPHXJG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C(NC1=O)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
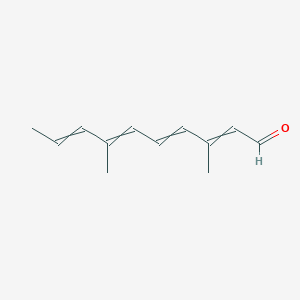
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
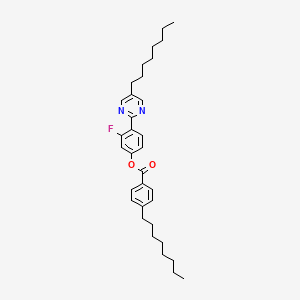
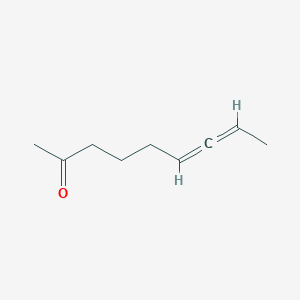
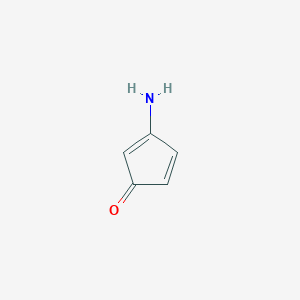
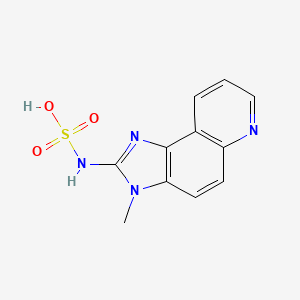
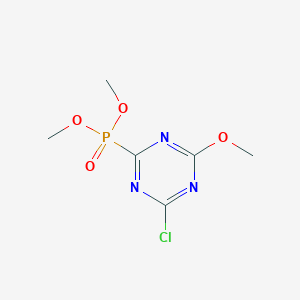

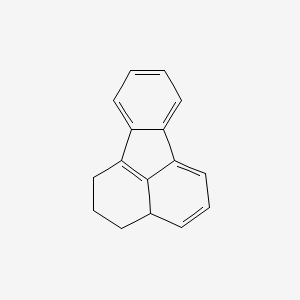
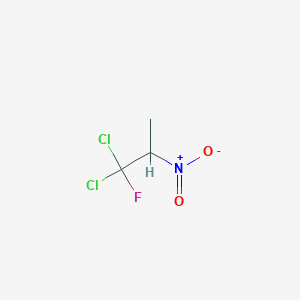
![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
